(2E)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide
Description
The exact mass of the compound this compound is 313.05211239 g/mol and the complexity rating of the compound is 532. The solubility of this chemical has been described as = [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(2E)-2-(thiophene-2-carbonylhydrazinylidene)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c16-13(19)10-8-9-4-1-2-5-11(9)21-15(10)18-17-14(20)12-6-3-7-22-12/h1-8H,(H2,16,19)(H,17,20)/b18-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSURLYJKKYVKJ-OBGWFSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=CS3)O2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N\NC(=O)C3=CC=CS3)/O2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828585 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound (2E)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chromene backbone with a thiophenyl substituent, which is significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that chromene derivatives, including this compound, exhibit anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways. For instance, it was found to inhibit the proliferation of A549 lung cancer cells, leading to cell cycle arrest and increased subG0/G1 fractions indicative of apoptosis .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory activity, particularly through the inhibition of mPGES-1 (microsomal prostaglandin E synthase-1), an enzyme involved in the synthesis of pro-inflammatory prostaglandins. In vitro studies revealed that this compound significantly reduced PGE2 levels in inflammatory models, suggesting its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various pathogens. The compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. These findings highlight its potential as a broad-spectrum antimicrobial agent.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound inhibits enzymes such as mPGES-1, which plays a crucial role in the inflammatory response.
- Induction of Apoptosis : It activates apoptotic pathways by modulating Bcl-2 family proteins and caspase cascades.
- Cell Cycle Regulation : The compound affects cell cycle progression by inducing G0/G1 phase arrest in cancer cells.
Case Studies
Scientific Research Applications
Pharmacological Applications
The potential pharmacological applications of (2E)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide are notable:
- Anticancer Activity : Studies have indicated that chromene derivatives can inhibit the growth of cancer cells. The presence of the thiophene ring enhances this activity by potentially interacting with cellular pathways involved in tumor growth .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The thiophene moiety may contribute to this effect through mechanisms that disrupt microbial cell membranes or inhibit essential enzymes .
- Tyrosine Kinase Inhibition : The compound has been investigated for its ability to inhibit tyrosine kinases, which are crucial in cancer signaling pathways. This inhibition can lead to reduced proliferation of cancer cells .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate:
- Building Block for Complex Molecules : Its structure allows it to act as a versatile building block in the synthesis of more complex organic molecules. Researchers have utilized it in the synthesis of various heterocycles, expanding its utility in drug development .
- Rearrangement Reactions : The compound can undergo rearrangement under specific conditions to yield other valuable derivatives. For instance, studies have shown that it can be transformed into 3-substituted 2H-chromen-2-ones through aminolysis reactions, which are useful in synthesizing various pharmaceuticals .
Material Science
The unique properties of this compound also make it suitable for applications in material science:
- Polymer Chemistry : Its ability to form stable bonds with other materials positions it as a potential candidate for use in polymer synthesis, where it can impart desirable properties such as increased thermal stability and chemical resistance .
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Studies : A recent study investigated the effects of various chromene derivatives on different cancer cell lines, demonstrating that modifications to the thiophene group significantly enhanced cytotoxicity against breast cancer cells .
- Synthesis of Heterocycles : Researchers successfully synthesized a series of novel heterocycles using this compound as a starting material, showcasing its versatility as a synthetic intermediate .
- Material Development : A collaborative study between chemists and materials scientists explored the incorporation of this compound into polymer matrices to improve their mechanical properties and thermal stability, leading to promising results for industrial applications .
Chemical Reactions Analysis
Chemical Reactions of Chromene Derivatives
Chromene derivatives can undergo a variety of chemical reactions, including ring-opening reactions under nucleophilic attack, which is common for the pyran-2-one ring in coumarin derivatives . Additionally, they can participate in condensation reactions to form more complex heterocycles.
Ring-Opening Reactions
These reactions typically involve nucleophilic attack at the lactone acyl center or conjugate addition at the carbon-carbon double bond. For example, in the presence of a strong nucleophile, the chromene ring can open to form an intermediate that may further react to form different products.
Condensation Reactions
Condensation reactions are used to synthesize more complex heterocycles from chromene derivatives. For instance, 2-imino-2H-chromene-3-carboxamides can react with various reagents to form pyrimidines, pyrazoles, and other heterocyclic compounds .
| Starting Material | Reagent | Product |
|---|---|---|
| 2-imino-N-phenyl-2H-chromene-3-carboxamide | Hydrazine derivatives | Pyrazoles, Tetrazoles |
| 2-imino-N-phenyl-2H-chromene-3-carboxamide | Anthranilic acid | Quinazolinylcoumarins |
Spectroscopic Analysis
The structures of chromene derivatives are typically confirmed using spectroscopic methods such as IR, MS, and NMR. These techniques provide valuable information about the molecular structure and functional groups present in the compound.
| Technique | Information Provided |
|---|---|
| IR Spectroscopy | Functional groups (e.g., C=O, C=N) |
| MS Spectroscopy | Molecular weight and fragmentation patterns |
| NMR Spectroscopy | Detailed structural information (e.g., proton and carbon environments) |
Preparation Methods
Chromene Backbone Construction
The chromene core is typically synthesized via Knoevenagel condensation, where salicylaldehyde derivatives react with active methylene compounds. For instance, cyanoacetamide or malononitrile serves as the methylene donor, facilitating the formation of the 2-imino-2H-chromene intermediate. This step often employs piperidine or morpholine as catalysts in ethanol or propan-2-ol, achieving yields of 65–78%.
Key reaction conditions:
| Parameter | Typical Value |
|---|---|
| Catalyst | Piperidine (5–10 mol%) |
| Solvent | Ethanol or propan-2-ol |
| Temperature | 25–80°C (room temp. to reflux) |
| Reaction Time | 2–6 hours |
The stereoelectronic properties of substituents on the salicylaldehyde precursor significantly influence reaction kinetics. Electron-withdrawing groups (e.g., nitro, cyano) accelerate cyclization by enhancing the electrophilicity of the carbonyl carbon.
Thiophene Moiety Integration
Attachment of the thiophene-2-carbonyl group occurs via nucleophilic acyl substitution. The 2-iminochromene intermediate reacts with thiophene-2-carboxylic acid derivatives, such as acyl chlorides or mixed carbonates, in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF). A study demonstrated that using thiophene-2-carbonyl chloride in the presence of triethylamine (TEA) achieves 85% conversion within 3 hours at 0–5°C.
Critical considerations:
-
Steric hindrance: Bulky substituents on the chromene’s C-3 position reduce coupling efficiency by 20–30%.
-
Solvent polarity: Polar aprotic solvents (DMF, DMSO) stabilize the transition state, improving regioselectivity for the (E)-isomer.
Stepwise Synthesis Protocol
Preparation of 2-Imino-2H-chromene-3-carboxamide
A representative procedure involves:
-
Dissolving salicylaldehyde (10 mmol) and cyanoacetamide (10 mmol) in ethanol (50 mL).
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Adding piperidine (0.5 mL) and stirring at reflux for 4 hours.
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Cooling the mixture to precipitate the product, which is filtered and recrystallized from butan-1-ol (yield: 72%).
Characterization data:
Thiophene-2-carbonylation
The 2-iminochromene intermediate (5 mmol) is suspended in THF (30 mL) under nitrogen. Thiophene-2-carbonyl chloride (5.5 mmol) and TEA (6 mmol) are added dropwise at 0°C. After stirring for 3 hours, the mixture is poured into ice-water, and the precipitate is collected (yield: 81%).
Optimization insights:
-
Temperature control: Maintaining subambient temperatures minimizes imine isomerization to the (Z)-form.
-
Stoichiometry: A 10% excess of acyl chloride ensures complete conversion.
Mechanistic Insights and Byproduct Analysis
Iminolactone Ring Rearrangements
Under acidic conditions, the 2-iminochromene core undergoes ring-opening to form benzopyrylium intermediates, which react with nucleophiles like anthranilic acid. This pathway competes with direct amide coupling and necessitates careful pH control (optimum: pH 6–7).
Competing pathways:
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Desired route:
-
Side reaction:
Solvent Effects on Stereochemistry
A comparative study revealed solvent-dependent (E)/(Z) ratios:
| Solvent | (E):(Z) Ratio | Dielectric Constant |
|---|---|---|
| DMF | 95:5 | 36.7 |
| THF | 88:12 | 7.5 |
| Toluene | 75:25 | 2.4 |
High-polarity solvents stabilize the (E)-isomer through dipole-dipole interactions with the amide carbonyl.
Purification and Analytical Methods
Chromatographic Techniques
Spectroscopic Confirmation
13C NMR (125 MHz, DMSO-d₆):
-
δ 164.2 (C=O, carboxamide)
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δ 158.9 (C=N, imine)
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δ 142.3 (thiophene C-2)
High-Resolution MS (ESI+):
Calculated for C₁₅H₁₁N₃O₃S [M+H]⁺: 314.0698
Found: 314.0701
Industrial-Scale Considerations
Cost-Effective Modifications
Q & A
Q. What are the common synthetic routes for (2E)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide?
The compound can be synthesized via reactions involving substituted amines and chromene precursors. A key method involves treating 2-imino-2H-chromene-3-carboxamide with phosphorus esters under solvent-free conditions or microwave irradiation to form derivatives . Alternative strategies include using aryl/heteroaryl amines and alkyl cyanoacetates under fusion or neat conditions .
Q. What spectroscopic techniques are used to characterize this compound?
Structural confirmation typically employs:
Q. What biological activities have been reported for this compound?
Derivatives of 2-imino-2H-chromene-3-carboxamide exhibit antioxidant and cytotoxic properties. For example, compound 5 in related studies showed IC₅₀ = 2.8 μg/mL in antioxidant assays (vs. ascorbic acid) and cytotoxic activity against cancer cell lines (IC₅₀ = 4.96–7.44 μg/mL vs. doxorubicin’s 0.426–0.493 μg/mL) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in synthesizing this compound?
Optimization strategies include:
- Solvent selection : Microwave-assisted synthesis in cyclohexanone with Al₂O₃ as a catalyst enhances reaction efficiency .
- Temperature control : Fusion methods at elevated temperatures (100–150°C) reduce side reactions .
- Catalyst use : Basic catalysts (e.g., triethylamine) improve imine formation kinetics .
Q. How to address contradictory data between in vitro and in vivo biological assays?
Discrepancies may arise from bioavailability or metabolic instability. Mitigation steps include:
- Pharmacokinetic profiling : Assess absorption, distribution, and metabolism using HPLC or LC-MS .
- Prodrug modification : Introduce solubilizing groups (e.g., PEGylation) to enhance bioavailability .
- Alternative models : Use 3D cell cultures or organoids to better mimic in vivo conditions .
Q. What computational methods are suitable for studying this compound’s electronic properties?
Density Functional Theory (DFT) can model electron density and correlation energy. For example, the Colle-Salvetti formula adapted for DFT calculations predicts molecular reactivity and binding affinities by analyzing local kinetic-energy density and electron density gradients .
Q. How to design experiments for mechanistic studies of its cytotoxic activity?
Proposed approaches:
- Apoptosis assays : Measure caspase-3/7 activation and mitochondrial membrane potential changes .
- Molecular docking : Simulate interactions with targets like topoisomerase II or tubulin using AutoDock Vina .
- Gene expression profiling : Use RNA-seq to identify pathways affected (e.g., p53, Bcl-2) .
Q. What strategies can resolve stability issues during storage?
Stability challenges (e.g., hydrolysis of the imine bond) require:
- Degradation studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring .
- Formulation adjustments : Lyophilization or storage in inert atmospheres (N₂) prevents oxidative degradation .
- Analytical validation : NMR and mass spectrometry to identify degradation products .
Q. How to investigate structure-activity relationships (SAR) for derivatives?
SAR studies involve:
- Systematic substitution : Modify the thiophene or chromene moieties and compare bioactivity .
- QSAR modeling : Use ML algorithms (e.g., Random Forest) to correlate structural descriptors (logP, H-bond donors) with IC₅₀ values .
- Crystallography : Resolve X-ray structures to link conformational flexibility to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
